[6-{[(4-chlorobenzyl)amino]sulfonyl}-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid
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Overview
Description
[6-{[(4-chlorobenzyl)amino]sulfonyl}-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to enhance drug solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-{[(4-chlorobenzyl)amino]sulfonyl}-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxazole intermediate with 4-chlorobenzylamine and a sulfonyl chloride derivative under basic conditions.
Acetylation: The final step involves the acetylation of the benzoxazole-sulfonamide intermediate using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzoxazole core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmaceuticals: The compound’s sulfonamide group makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.
Biological Probes: It can be used as a fluorescent probe in biological assays due to the benzoxazole core’s fluorescence properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of [6-{[(4-chlorobenzyl)amino]sulfonyl}-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, such as those involved in cell signaling or metabolism, leading to its biological effects.
Comparison with Similar Compounds
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and have similar antibacterial properties.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole core and have diverse biological activities.
Uniqueness:
Combination of Functional Groups:
Enhanced Solubility and Stability: The presence of the sulfonamide group enhances the compound’s solubility and stability, making it a promising candidate for various applications.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6S/c17-11-3-1-10(2-4-11)8-18-26(23,24)12-5-6-13-14(7-12)25-16(22)19(13)9-15(20)21/h1-7,18H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGJLEHYHKZBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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